molecular formula C12H13N5 B1479632 5-(azidomethyl)-1-ethyl-3-phenyl-1H-pyrazole CAS No. 2098106-36-4

5-(azidomethyl)-1-ethyl-3-phenyl-1H-pyrazole

Cat. No. B1479632
CAS RN: 2098106-36-4
M. Wt: 227.27 g/mol
InChI Key: AQSULVJMLCXDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(azidomethyl)-1-ethyl-3-phenyl-1H-pyrazole, commonly referred to as 5-AMEP, is an organic compound that is used in a variety of scientific research applications. It is a derivative of pyrazole and is characterized by an azidomethyl group at the 5-position. 5-AMEP has a variety of properties, such as a high boiling point and low solubility in water, which makes it a useful compound for laboratory experiments. In addition, 5-AMEP has been studied for its potential use in drug discovery and development, as well as its biochemical and physiological effects on organisms.

Scientific Research Applications

Pharmaceutical Analysis and Impurity Profiling

The azido group in compounds like 5-(azidomethyl)-1-ethyl-3-phenyl-1H-pyrazole is significant in the pharmaceutical industry for impurity profiling. It’s used in the development of analytical methods such as UHPLC-UV-MS to detect azido impurities in sartan drug substances . These methods are crucial for ensuring the safety and efficacy of pharmaceuticals, particularly in the detection of genotoxic impurities that could lead to recalls.

Bioorthogonal Chemistry

In bioconjugation, azide-functionalized compounds are pivotal for bioorthogonal reactions, which occur inside living systems without interfering with natural biochemical processes. The azido group in such compounds participates in click chemistry reactions, enabling the labeling and functionalization of biomolecules . This has broad applications in studying cellular processes and developing therapeutic agents.

Radiation Chemistry

Azido compounds are explored for their potential in generating nitrogen-centered radicals (NCRs) upon exposure to radiation. These radicals play a crucial role in understanding radiation-induced biological damage and developing radiosensitizers . The azido group’s reactivity under radiative conditions can be harnessed for cancer therapy and radioprotection research.

Nucleoside Modification

Azido-modified nucleosides are important in the study of DNA and RNA. They are used for site-specific labeling and modification, which is essential for probing nucleic acid structure, dynamics, and interactions within cells .

properties

IUPAC Name

5-(azidomethyl)-1-ethyl-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c1-2-17-11(9-14-16-13)8-12(15-17)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSULVJMLCXDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CC=C2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(azidomethyl)-1-ethyl-3-phenyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.